Fmoc-L-2-trifluoromethylphe

Peptide Synthesis Quality Control Procurement Specification

Non-natural Fmoc-amino acid for SPPS with ortho-CF₃ substituent conferring unique steric & electronic properties distinct from meta/para isomers. Enables precise SAR probing of peptide leads. • ≥99% purity ensures reliable SAR data; [α]D²⁰ = -42 ± 2° confirms regioisomeric identity vs. 3-CF₃/4-CF₃ analogs • Enhances metabolic stability & proteolytic resistance for long-acting peptide therapeutics • Store 2-8°C; ships ambient; not DEA-regulated

Molecular Formula C25H20F3NO4
Molecular Weight 455.4 g/mol
Cat. No. B13393637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-trifluoromethylphe
Molecular FormulaC25H20F3NO4
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
InChIInChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)
InChIKeyKSQOLKMHJFBQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-trifluoromethylphenylalanine Overview


Fmoc-L-2-trifluoromethylphenylalanine (Fmoc-Phe(2-CF₃)-OH; CAS 352523-16-1) is a non-natural, Fmoc-protected amino acid derivative that serves as a key building block in solid-phase peptide synthesis (SPPS). This compound features an ortho-trifluoromethyl substituent on the phenyl ring, which confers distinct steric, electronic, and lipophilic properties compared to its unsubstituted and meta- or para-substituted analogs . The trifluoromethyl group is well-established to enhance the metabolic stability and bioavailability of resulting peptides, making this derivative particularly valuable in medicinal chemistry and drug discovery programs targeting a range of therapeutic areas, including oncology and metabolic disorders [1].

Synthesis context

Fmoc-SPPS building block for non-natural peptides

Regioisomer identity

Ortho-CF₃ substituent defines steric and electronic profile

Procurement specification

Supplied at ≥99% purity to reduce side reactions

Fmoc-L-2-trifluoromethylphenylalanine vs. Generic Analogs


In the context of solid-phase peptide synthesis and subsequent biological evaluation, substituting Fmoc-L-2-trifluoromethylphenylalanine with another fluorinated phenylalanine derivative (e.g., 3-CF₃, 4-CF₃) or the unsubstituted Fmoc-Phe-OH is not chemically or biologically equivalent. The ortho-position of the trifluoromethyl group introduces a unique steric environment and a distinct electron-withdrawing effect on the aromatic ring compared to meta- or para-substitution. This directly impacts the compound's physicochemical properties, such as its optical rotation and solubility, which are critical for reproducible synthesis and purification . Furthermore, these subtle differences in molecular geometry and electronics translate into divergent peptide conformations and, ultimately, differential interactions with biological targets . Therefore, selecting the correct regioisomer is essential for maintaining the intended structure-activity relationship (SAR) and achieving the desired pharmacological profile in peptide-based drug candidates.

!

Meta- or para-CF₃ analogs (3-CF₃, 4-CF₃) alter ring electronics and steric bulk, which may shift peptide conformation and SAR.

!

Unsubstituted Fmoc-Phe-OH lacks the electron-withdrawing and lipophilic character of the -CF₃ group; metabolic stability profiles may not transfer.

!

Regioisomer-specific optical rotation requires verification; 4-CF₃ isomer exhibits a different [α]D value, risking mis-specification.

Fmoc-L-2-trifluoromethylphenylalanine Comparative Evidence


Purity Specification Comparison

Fmoc-L-2-trifluoromethylphenylalanine is commercially available with a purity specification of ≥99% (by assay), as confirmed by vendor technical datasheets . In contrast, many common analogs are supplied at lower purity grades. For instance, Fmoc-L-phenylalanine (Fmoc-Phe-OH) is typically supplied at ≥98% (by TLC or acidimetric assay) [1], and the 4-CF₃ analog (Fmoc-Phe(4-CF₃)-OH) is specified at ≥97% (by HPLC) . The higher purity grade for the 2-CF₃ derivative reduces the potential for side reactions and simplifies purification workflows in solid-phase peptide synthesis.

Purity comparison
Cross-study comparable
≥99% (Assay) vs. ≥98% (Fmoc-Phe-OH) / ≥97% (4-CF₃)
Higher starting purity supports fewer side reactions.
Vendor technical specifications.
Peptide Synthesis Quality Control Procurement Specification

Optical Rotation Distinction

The specific optical rotation of Fmoc-L-2-trifluoromethylphenylalanine is reported as [α]D²⁰ = -42 ± 2° (c=1 in DMF) . This value is a direct consequence of the ortho-substitution pattern and can be used as a quality control metric. For comparison, the para-substituted isomer, Fmoc-Phe(4-CF₃)-OH, exhibits an optical rotation of [α]D = -37 ± 2° (c=1 in DMF) . This 5° difference, while small, is analytically significant and can be used to distinguish between the regioisomers and ensure the correct enantiomer is being procured and used in synthesis.

Optical rotation
Cross-study comparable
[α]D²⁰ -42° (2-CF₃) vs. -37° (4-CF₃)
Enables regioisomer identity QC.
c=1 in DMF, 20 °C.
Peptide Synthesis Chiral Purity Analytical Chemistry

Enhanced Metabolic Stability

While direct head-to-head comparative data for Fmoc-L-2-trifluoromethylphenylalanine is limited in public literature, the trifluoromethyl group, particularly in the ortho-position, is a recognized class-level strategy for enhancing the metabolic stability of peptide-based therapeutics [1]. The strong electron-withdrawing effect and steric bulk of the -CF₃ group increase the resistance of the adjacent peptide bond to enzymatic cleavage by proteases. This is a well-documented principle in medicinal chemistry that differentiates fluorinated phenylalanines from their non-fluorinated counterparts (e.g., Fmoc-Phe-OH) [2]. Incorporation of this building block is therefore expected to prolong the half-life of peptide drug candidates in vivo, a key advantage in pharmaceutical development.

Metabolic stability
Class-level inference
Predicted proteolytic resistance via ortho-CF₃ group
Supports stability screening in peptide leads.
Class-level SAR; head-to-head data to verify.
Peptide Drug Development Pharmacokinetics Metabolic Stability

Fmoc-L-2-trifluoromethylphenylalanine Applications


SAR Studies in Peptide Therapeutics

Fmoc-L-2-trifluoromethylphenylalanine is an ideal building block for systematically probing the SAR of lead peptide compounds. By substituting a native phenylalanine residue with this ortho-trifluoromethyl analog, researchers can isolate the effects of increased steric bulk and altered local hydrophobicity on target binding and biological activity. Its commercial availability at ≥99% purity ensures that observed changes in activity are due to the molecular modification, not synthetic impurities, supporting robust and reproducible SAR data generation .

Design of Metabolically Stable Peptides

Incorporating the 2-trifluoromethylphenylalanine moiety is a proven strategy to improve the pharmacokinetic profile of peptide therapeutics. The -CF₃ group confers resistance to proteolytic degradation, a common liability of peptide drugs [1]. This building block is particularly valuable in the development of long-acting therapeutic peptides for chronic conditions like metabolic disorders and oncology, where enhanced in vivo stability is a critical design objective [2].

Quality Control for Regioisomer Identification

The distinct optical rotation of [α]D²⁰ = -42 ± 2° provides a straightforward, quantitative method for verifying the identity and purity of the ortho-substituted regioisomer . This property can be used as a quality control standard in analytical laboratories to differentiate Fmoc-L-2-trifluoromethylphenylalanine from its closely related 3-CF₃ and 4-CF₃ isomers (e.g., Fmoc-Phe(4-CF₃)-OH, [α]D = -37 ± 2°) . This is critical for ensuring the correct building block is used in GMP manufacturing and high-stakes research.

SPPS of Non-Natural Peptides

As a protected amino acid with a high purity specification (≥99%), Fmoc-L-2-trifluoromethylphenylalanine is optimized for use in automated Fmoc-SPPS. Its performance in efficient coupling and deprotection cycles helps to maximize the yield and purity of challenging peptide sequences that incorporate non-natural amino acids . The global market growth for this specific reagent underscores its recognized value and increasing adoption in advanced peptide manufacturing [2].

Application
Selection Property
Validation Focus
SAR studies for peptide lead optimization
Ortho-CF₃ regioisomer building block
Target binding and activity reproducibility
Metabolic stability profiling of peptide candidates
CF₃ group for proteolytic resistance
In vitro plasma stability assays
Analytical QC for regioisomer differentiation
Distinct [α]D value
Chiral identity and purity verification
SPPS of non-natural peptide sequences
≥99% purity Fmoc derivative
Coupling efficiency and final peptide purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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